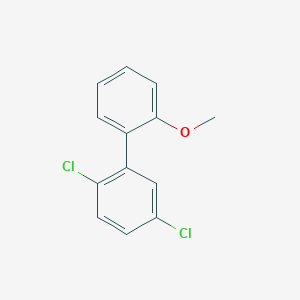

2,5-Dichloro-2'-methoxy-1,1'-biphenyl

Description

2,5-Dichloro-2'-methoxy-1,1'-biphenyl (CAS: Not provided in evidence) is a substituted biphenyl derivative featuring two chlorine atoms at the 2- and 5-positions of one phenyl ring and a methoxy group at the 2'-position of the adjacent ring. Its molecular formula is C₁₃H₁₀Cl₂O, with a molecular weight of 253.13 g/mol. This compound is structurally analogous to other halogenated biphenyls, such as 2-bromo-2'-methoxy-1,1'-biphenyl (CAS: 20837-12-1, discussed in ), but differs in halogen type (Cl vs. Br) and substitution pattern. Its applications span organic synthesis, pharmaceuticals, and materials science, where its reactivity and electronic properties are leveraged for cross-coupling reactions and functional material design.

Properties

CAS No. |

64578-15-0 |

|---|---|

Molecular Formula |

C13H10Cl2O |

Molecular Weight |

253.12 g/mol |

IUPAC Name |

1,4-dichloro-2-(2-methoxyphenyl)benzene |

InChI |

InChI=1S/C13H10Cl2O/c1-16-13-5-3-2-4-10(13)11-8-9(14)6-7-12(11)15/h2-8H,1H3 |

InChI Key |

KQYNLGWYAAWZBV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2=C(C=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Cross-Coupling

General Reaction Scheme

The Suzuki-Miyaura reaction couples an aryl halide (X = Br, I) or sulfonate with an aryl boronic acid in the presence of a palladium catalyst and base. For 2,5-dichloro-2'-methoxy-1,1'-biphenyl, two routes are feasible:

- Route A : 2,5-Dichlorophenylboronic acid + 2-methoxyphenyl halide

- Route B : 2-Methoxyphenylboronic acid + 2,5-dichlorophenyl halide

Catalytic Systems and Conditions

Palladium with Phosphine Ligands

- Catalyst : Pd(PPh₃)₄ or PdCl₂(PPh₃)₂

- Base : K₂CO₃ or Na₂CO₃

- Solvent : Dioxane/water (3:1) or THF/H₂O

- Temperature : 80–110°C, 6–24 hours

- Yield : 70–99%

Example :

2,5-Dichlorophenylboronic acid (1.2 eq) and 2-iodoanisole (1.0 eq) react with Pd(PPh₃)₄ (5 mol%) in dioxane/water at 100°C for 12 hours, yielding 85–92% product.

Ligand-Free Palladium in Aqueous Media

- Catalyst : Pd(OAc)₂ (1–5 mol%)

- Base : NaOH or TBAOH

- Solvent : Water or water/n-BuOH

- Temperature : 110°C (microwave-assisted)

- Yield : 75–95%

Advantages : Reduced ligand cost and environmentally benign conditions.

XPhos-Based Precatalysts

- Catalyst : trans-PdCl₂(XPhos)₂ (5 mol%)

- Base : TBAOH

- Solvent : n-BuOH

- Temperature : 110°C (microwave, 30 minutes)

- Yield : 87–93%

Key Feature : Rapid reaction times and compatibility with aryl chlorides.

Grignard/Kumada Cross-Coupling

Reaction Overview

This method employs a Grignard reagent (e.g., 2,5-dichlorophenylmagnesium bromide) and a 2-methoxyphenyl halide in the presence of a nickel or palladium catalyst.

Comparative Analysis of Methods

| Method | Catalyst | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Suzuki-Miyaura (Pd/PPh₃) | Pd(PPh₃)₄ | Dioxane/H₂O, 100°C | 85–92% | High yields, broad substrate scope | Ligand cost, longer reaction times |

| Suzuki-Miyaura (XPhos) | PdCl₂(XPhos)₂ | n-BuOH, microwave | 87–93% | Fast, works with aryl chlorides | Requires specialized ligands |

| Grignard/Kumada | NiCl₂(dppe) | THF, reflux | 50–70% | No boronic acid needed | Sensitive to functional groups |

Mechanistic Insights

Suzuki-Miyaura Reaction Pathway

Scalability and Industrial Considerations

- Suzuki Reaction : Preferred for large-scale synthesis due to mild conditions and commercial availability of boronic acids.

- Cost Drivers : Palladium catalysts (5–10 mol%) and ligands account for >60% of raw material costs. Ligand-free systems (e.g., Pd(OAc)₂ in water) reduce expenses.

- Waste Management : Aqueous Suzuki protocols minimize organic solvent use, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-2’-methoxy-1,1’-biphenyl undergoes several types of chemical reactions, including:

Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile for a hydrogen atom on the aromatic ring.

Nucleophilic Aromatic Substitution: This reaction involves the substitution of a nucleophile for a leaving group on the aromatic ring.

Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine), nitro compounds, and sulfonic acids.

Nucleophilic Aromatic Substitution: Sodium methoxide is a common nucleophile, and the reaction is typically carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with chlorine can yield chlorinated biphenyl derivatives, while nucleophilic aromatic substitution with methoxide can yield methoxylated biphenyl derivatives .

Scientific Research Applications

2,5-Dichloro-2’-methoxy-1,1’-biphenyl has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: PCBs, including 2,5-Dichloro-2’-methoxy-1,1’-biphenyl, are studied for their effects on biological systems.

Medicine: Research into the toxicological effects of PCBs has led to a better understanding of their impact on human health.

Industry: Although the production of PCBs is restricted, they are still used in closed applications such as transformers and capacitors.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-2’-methoxy-1,1’-biphenyl involves its interaction with biological molecules. PCBs are known to be metabolized by cytochrome P450 enzymes to hydroxylated PCBs (OH-PCBs). These metabolites can bind to and activate the aryl hydrocarbon receptor (AhR), leading to changes in gene expression and potential toxic effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural and Electronic Properties of Selected Biphenyl Derivatives

Key Observations :

- The chlorine atoms in 2,5-Dichloro-2'-methoxy-1,1'-biphenyl induce moderate electron-withdrawing effects, while the methoxy group at the 2'-position donates electrons via resonance. This creates a polarized electronic environment, enhancing reactivity in electrophilic substitutions.

- Compared to bromine in 2-Bromo-2'-methoxy-1,1'-biphenyl, chlorine’s lower electronegativity and smaller atomic size reduce steric hindrance but also decrease leaving-group ability in cross-coupling reactions (e.g., Suzuki-Miyaura).

Reactivity in Cross-Coupling Reactions

Table 2: Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Key Findings :

- The bromo analog exhibits superior reactivity in Suzuki reactions due to bromine’s higher leaving-group propensity, enabling milder conditions and shorter reaction times.

- For the 2,5-dichloro derivative , harsher conditions (e.g., higher temperatures, prolonged durations) are required to achieve moderate yields, reflecting chlorine’s lower electrophilicity.

Physical and Thermal Properties

Table 3: Comparative Physical Properties

Key Insights :

- The 2,5-dichloro derivative demonstrates higher thermal stability than its bromo counterpart, making it suitable for high-temperature applications.

- Substitution patterns (e.g., 2,5 vs. 3,5) significantly impact solubility due to variations in molecular symmetry and crystal packing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.